N-isopropyl-2-methyl-N-(trifluoromethyl)aniline
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Overview
Description
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes, which can be catalyzed by various transition metals .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron powder are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed under high-temperature conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces primary or secondary amines .
Scientific Research Applications
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-isopropyl-2-methyl-N-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(trifluoromethyl)aniline
- N-isopropyl-4-nitro-2-(trifluoromethyl)aniline
- N-isopropyl-2-(trifluoromethyl)aniline
Uniqueness
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both the isopropyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-methyl-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-8(2)15(11(12,13)14)10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
InChI Key |
XIAYQFMGHXDSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(C)C)C(F)(F)F |
Origin of Product |
United States |
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